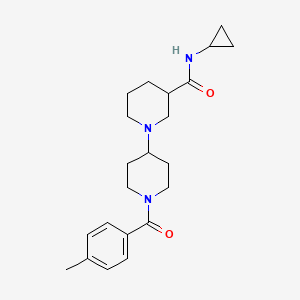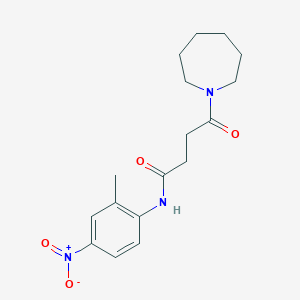
N-(acetyloxy)-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(acetyloxy)-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine, also known as AN-7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. AN-7 is a nitroaromatic compound that has been shown to exhibit potent antitumor activity in various cancer cell lines.
Mechanism of Action
N-(acetyloxy)-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine exerts its antitumor effects through multiple mechanisms. It has been shown to activate the JNK signaling pathway, which leads to apoptosis in cancer cells. This compound also disrupts the microtubule network by binding to tubulin, which prevents the formation of the mitotic spindle and inhibits cell division.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to inhibit the growth of multidrug-resistant cancer cells, which are often resistant to conventional chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(acetyloxy)-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine in lab experiments is its potent antitumor activity, which allows for the study of its mechanism of action in cancer cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of N-(acetyloxy)-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the study of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective cancer therapies.
Synthesis Methods
N-(acetyloxy)-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine can be synthesized through the reaction of 3-nitrobenzaldehyde with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-(acetyloxy)-1-(4-morpholinyl)-1-(3-nitrophenyl)methanimine has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is involved in cell division.
properties
IUPAC Name |
[(Z)-[morpholin-4-yl-(3-nitrophenyl)methylidene]amino] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-10(17)21-14-13(15-5-7-20-8-6-15)11-3-2-4-12(9-11)16(18)19/h2-4,9H,5-8H2,1H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOINWXTTITZCS-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-4-[3-(4-methoxy-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazen-1-yl]-1,2,5-oxadiazole](/img/structure/B5359491.png)
![N-benzyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5359509.png)
![N-(4-fluorophenyl)-1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-3-piperidinamine](/img/structure/B5359520.png)
![N-(tert-butyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5359527.png)
![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)
![3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5359542.png)
![2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5359545.png)
![N,N-dimethyl-4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5359553.png)
![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylphenol](/img/structure/B5359571.png)
![ethyl 4-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5359583.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)
